1,7-Heptanediamine, N-(3-aminopropyl)-

描述

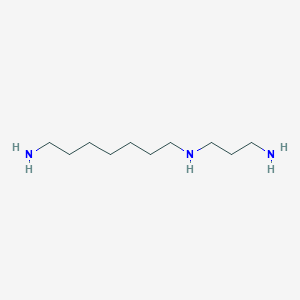

Chemical Structure and Properties: The compound 1,7-Heptanediamine, N-(3-aminopropyl)- (CAS: 197658-75-6) is a polyamine derivative with the molecular formula C₁₅H₃₆N₄ and a molecular weight of 272.47 g/mol . Its structure consists of a heptanediamine backbone substituted with two 3-aminopropyl groups at the terminal nitrogen atoms. Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 4 each.

- XlogP: 0.8 (moderate hydrophobicity).

- Topological polar surface area: 76.1 Ų .

BEPH cured L1210 leukemia in mice by activating T-cell-mediated immunity . Additionally, polymers containing N-(3-aminopropyl) groups demonstrate utility in silver ion recovery from chloride solutions due to their chelating properties .

属性

CAS 编号 |

25712-59-8 |

|---|---|

分子式 |

C10H25N3 |

分子量 |

187.33 g/mol |

IUPAC 名称 |

N'-(3-aminopropyl)heptane-1,7-diamine |

InChI |

InChI=1S/C10H25N3/c11-7-4-2-1-3-5-9-13-10-6-8-12/h13H,1-12H2 |

InChI 键 |

KQOXSPQVMQIHRS-UHFFFAOYSA-N |

SMILES |

C(CCCN)CCCNCCCN |

规范 SMILES |

C(CCCN)CCCNCCCN |

同义词 |

MDL 26752 MDL-26752 |

产品来源 |

United States |

相似化合物的比较

Polyamine Analogues in Cancer Therapy

Key Differences :

- Chain Length: BEPH’s heptanediamine backbone provides extended spacing between aminopropyl groups, enhancing its interaction with immune cell receptors compared to shorter-chain spermidine/spermine.

- Substituents: Ethylamino groups in BEPH improve pharmacokinetic stability over unmodified polyamines, which are rapidly metabolized .

Chelating Agents for Metal Recovery

Key Differences :

- Rigidity vs. Flexibility: Cyclic structures (e.g., trans-1,4-diaminocyclohexane) exhibit higher Ag⁺ sorption due to pre-organized binding sites, whereas linear polyamines may lack this advantage .

- Amino Group Density: Higher nitrogen content in N-(3-aminopropyl)-2-pyrrolidinone enhances metal coordination compared to simpler diamines .

Derivatives in Antimicrobial and Enzyme Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。